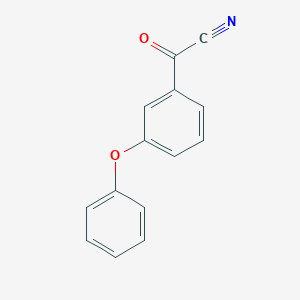

3-Phenoxybenzoyl cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJUQCDEOCYPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210770 | |

| Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61775-25-5 | |

| Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, (m-phenoxyphenyl)oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxybenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzoyl cyanide, an aroyl cyanide, is a significant chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various commercial products, most notably synthetic pyrethroid insecticides.[1] Its bifunctional nature, possessing both an electrophilic carbonyl carbon and an activated cyano group, makes it a versatile scaffold in organic synthesis.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and spectral characterization of this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 61775-25-5 | [1][2][3][4] |

| Molecular Formula | C₁₄H₉NO₂ | [2][3][4] |

| Molecular Weight | 223.23 g/mol | [1][2][3][4][5] |

| Appearance | Yellow crystals | [1] |

| Melting Point | 71.8-72.5 °C | [1] |

| IUPAC Name | This compound | [6] |

| Synonyms | α-Oxo-3-phenoxybenzeneacetonitrile, m-Phenoxybenzoyl Cyanide | [3][6] |

| InChI | InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H | [6] |

| InChI Key | RBJUQCDEOCYPBM-UHFFFAOYSA-N | [1] |

| SMILES | O=C(C#N)c1cccc(Oc2ccccc2)c1 | [6] |

| XLogP3 | 4 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 3 | [5] |

Synthesis of this compound

Aroyl cyanides, including this compound, are most commonly synthesized through the cyanation of the corresponding aroyl chlorides.[1] Below are detailed experimental protocols for the synthesis of aroyl cyanides, which can be adapted for the specific synthesis of this compound from 3-phenoxybenzoyl chloride.

Experimental Protocol 1: Cyanation using Potassium Hexacyanoferrate(II)

This method utilizes a non-toxic cyanide source, making it an environmentally benign approach.[7][8]

Materials:

-

3-Phenoxybenzoyl chloride

-

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), dried at 80°C under vacuum for 24 hours and finely powdered

-

Silver iodide (AgI)

-

Polyethylene glycol 400 (PEG-400)

-

Potassium iodide (KI)

-

Anhydrous dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

In a round-bottom flask, a mixture of AgI (3 mol%), PEG-400 (4 mol%), KI (3 mol%), and K₄[Fe(CN)₆] (0.2 equivalents) in anhydrous DMF is stirred for 10 minutes at room temperature.[7]

-

3-Phenoxybenzoyl chloride (1 equivalent) is then added to the mixture.[7]

-

The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (5:1) mobile phase.[7]

-

Upon completion of the reaction, 20 mL of dichloromethane is added to the mixture.[7]

-

The resulting suspension is filtered to remove solid byproducts.[7]

-

The filtrate is washed three times with 30 mL of cold water and dried over anhydrous magnesium sulfate.[7]

-

The solvent is removed by distillation, and the crude product is purified by crystallization from hexane to yield this compound.[7]

Experimental Protocol 2: One-Step Synthesis from 3-Phenoxybenzaldehyde

This method provides a direct route from the corresponding aromatic aldehyde.

Materials:

-

3-Phenoxybenzaldehyde

-

Potassium cyanide (KCN)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Pyridinium chlorochromate (PCC)

-

Acetic anhydride

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of 3-phenoxybenzaldehyde in dichloromethane is treated with two equivalents of potassium cyanide and one equivalent of PPTS.[9]

-

One equivalent of PCC is then added to the reaction mixture.[9]

-

The mixture is stirred for approximately 1 hour at room temperature.[9]

-

For potentially higher yields, three equivalents of acetic anhydride can be added after the PCC oxidation.[9]

-

The reaction is presumed to proceed through the formation of a cyanohydrin intermediate, which is then oxidized to the aroyl cyanide.[9]

-

Standard workup and purification procedures (e.g., extraction and chromatography) are then employed to isolate the this compound.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the presence of the carbonyl and cyanide functional groups.

-

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its role as an acylating agent.[1]

-

Reactions of the Cyanide Group: The cyanide group can undergo various transformations. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[1] The cyanide ion itself can also act as a nucleophilic catalyst in reactions such as the benzoin condensation.[10]

A key application of this compound is its role as a precursor to α-cyano-3-phenoxybenzyl alcohol, a crucial intermediate in the synthesis of pyrethroid insecticides like fenvalerate, deltamethrin, and cypermethrin.[1] This transformation involves the reduction of the carbonyl group.

Spectral Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the nitrile and carbonyl groups.

-

Nitrile (C≡N) Stretch: A sharp, intense absorption band is anticipated in the region of 2200-2240 cm⁻¹.[1] The conjugation with the carbonyl group may influence the exact position of this band.

-

Carbonyl (C=O) Stretch: A strong absorption band is expected in the typical region for aromatic ketones, generally around 1680-1700 cm⁻¹. For 2-chlorobenzoyl cyanide, a related compound, the C=O stretch is observed at 1776 cm⁻¹.[7]

-

Aromatic C-H and C=C Stretches: Multiple bands corresponding to the aromatic rings will be present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

-

C-O-C Stretch: An absorption corresponding to the ether linkage is expected in the region of 1200-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of two aromatic rings. The protons on the phenoxy and benzoyl rings would appear as multiplets in the aromatic region, typically between 7.0 and 8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (likely in the range of 180-190 ppm) and the nitrile carbon (around 115-120 ppm). The aromatic carbons would appear in the region of 110-160 ppm.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 223. Common fragmentation patterns would likely involve the loss of the cyanide group (M-26) and the phenoxy group (M-93), as well as fragmentation of the aromatic rings.

Visualizations

Synthesis Workflow of this compound

References

- 1. This compound | 61775-25-5 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Alkanoyl and Aroyl Cyanide synthesis by Cyanation [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Phenoxybenzoyl Cyanide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Phenoxybenzoyl cyanide, a key chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis protocols, and core applications, with a focus on its role in the development of synthetic pyrethroids.

Molecular Structure and Physicochemical Properties

This compound, also known as α-oxo-3-phenoxybenzeneacetonitrile or m-phenoxybenzoyl cyanide, is an organic compound characterized by a benzoyl group substituted with a phenoxy group at the meta-position and a cyanide functional group attached to the carbonyl carbon.[1][2] Its structure serves as a crucial building block for the alcohol moiety of several potent synthetic pyrethroid insecticides.[1]

Molecular Diagram:

Caption: 2D chemical structure of this compound.

Quantitative Data Summary:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| CAS Number | 61775-25-5 | [1][2][3][4] |

| Molecular Formula | C₁₄H₉NO₂ | [2][3][4][5] |

| Molecular Weight | 223.23 g/mol | [1][2][3][4][6] |

| Alternate Names | α-Oxo-3-phenoxybenzeneacetonitrile; m-Phenoxybenzoyl Cyanide | [2] |

| InChI Key | RBJUQCDEOCYPBM-UHFFFAOYSA-N | [1] |

| Canonical SMILES | O=C(C#N)c1cccc(Oc2ccccc2)c1 | [5] |

Synthesis and Experimental Protocols

This compound is a pivotal intermediate, primarily in the synthesis of pyrethroids. Its synthesis and subsequent reactions are critical for generating the core structures of these potent insecticides.

2.1. General Synthesis via Acyl Cyanation

A common method for preparing benzoyl cyanides is the reaction of an acyl chloride with a cyanide salt. The following protocol is a representative procedure adapted from the synthesis of benzoyl cyanide for the specific preparation of this compound.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

3-Phenoxybenzoyl chloride

-

Cuprous cyanide (CuCN), dried at 110°C for 3 hours prior to use.[7]

-

-

Procedure (adapted from Organic Syntheses[7]):

-

In a 500-mL distilling flask, place 1.2 molar equivalents of cuprous cyanide.

-

Add 1.0 molar equivalent of 3-Phenoxybenzoyl chloride to the flask. Ensure the mixture is well-agitated to moisten the cuprous cyanide.

-

Place the flask in a preheated oil bath at approximately 150°C.

-

Raise the temperature of the bath to 220-230°C and maintain this temperature for 1.5 to 2 hours, allowing the reaction to proceed.

-

After the reaction period, allow the flask to cool. The crude product, this compound, can be isolated from the reaction mixture.

-

Purification is achieved via fractional distillation under reduced pressure. The product is collected as a solid upon cooling.

-

2.2. Role in Pyrethroid Synthesis

This compound is a precursor to α-cyano-3-phenoxybenzyl alcohol, a key chiral intermediate for numerous commercial pyrethroids like fenvalerate and deltamethrin.[1] The synthesis pathway typically involves the reduction of the ketone in this compound to a secondary alcohol.

A more direct and widely used industrial approach involves the hydrocyanation of 3-phenoxybenzaldehyde.

References

Spectroscopic data of 3-Phenoxybenzoyl cyanide (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data of 3-Phenoxybenzoyl Cyanide

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical intermediates is paramount. This compound (C₁₄H₉NO₂) is a significant building block in the synthesis of various organic compounds, including certain pesticides. This technical guide provides a detailed overview of its expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with generalized experimental protocols for their acquisition.

Spectroscopic Data Analysis

Table 1: Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to be dominated by signals from the aromatic protons of the two phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and cyanide groups, and the electron-donating nature of the ether linkage.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Provisional Assignment |

| ~ 7.8 - 8.1 | m | 2H | Protons ortho to the carbonyl group |

| ~ 7.1 - 7.6 | m | 7H | Remaining aromatic protons |

Predicted based on general aromatic proton chemical shifts, with expected downfield shifts for protons ortho and para to the electron-withdrawing benzoyl group.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl, nitrile, and aromatic carbons.

| Chemical Shift (δ) ppm | Carbon Type | Provisional Assignment |

| ~ 165 - 180 | Quaternary | Carbonyl Carbon (C=O) |

| ~ 157 | Quaternary | Aromatic Carbon (C-O) |

| ~ 115 - 140 | Tertiary/Quaternary | Aromatic Carbons |

| ~ 117 | Quaternary | Nitrile Carbon (C≡N) |

Predicted values are based on typical chemical shifts for these functional groups. The carbonyl carbon is expected in the 160–185 ppm range, and the nitrile carbon around 117 ppm.[1]

Table 3: Predicted IR Spectroscopy Data

The infrared spectrum is characterized by strong absorptions corresponding to the nitrile and carbonyl stretching vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~ 2220 - 2240 | Stretch | Medium-Strong | C≡N (Nitrile) |

| ~ 1680 - 1700 | Stretch | Strong | C=O (Aryl Ketone) |

| ~ 3000 - 3100 | Stretch | Medium | C-H (Aromatic) |

| ~ 1400 - 1600 | Stretch | Medium-Strong | C=C (Aromatic Ring) |

| ~ 1200 - 1250 | Asymmetric Stretch | Strong | C-O-C (Aryl Ether) |

| ~ 1000 - 1100 | Symmetric Stretch | Medium | C-O-C (Aryl Ether) |

The nitrile group typically shows a sharp absorption in the 2200-2240 cm⁻¹ region. The aryl ketone carbonyl stretch is expected around 1685-1690 cm⁻¹ due to conjugation.[2][3][4]

Table 4: Predicted Mass Spectrometry Data

The mass spectrum will provide the molecular weight and fragmentation pattern, aiding in structural confirmation.

| m/z | Ion Type | Provisional Fragment |

| 223.23 | [M]⁺ | Molecular Ion |

| 195 | [M-CO]⁺ | Loss of carbon monoxide |

| 130 | [C₆H₅OC₆H₄]⁺ | Phenoxy-phenyl cation |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The molecular weight of this compound is 223.23 g/mol .[1][5] Fragmentation is likely to occur at the bonds adjacent to the carbonyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard methodologies for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 200-220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Place the sample (pellet or salt plate) in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques for a molecule of this type include:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is heated and vaporized before being bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI): Suitable for less volatile or thermally sensitive compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desolvated.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For tandem mass spectrometry (MS/MS), the molecular ion (or a prominent fragment ion) can be isolated and further fragmented to aid in structural elucidation.

-

Workflow Visualization

The logical flow from sample preparation to data analysis in spectroscopic studies can be visualized as follows:

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | 61775-25-5 | Benchchem [benchchem.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to the Analytical Characterization of 3-Phenoxybenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 3-Phenoxybenzoyl cyanide, a key intermediate in the synthesis of various organic compounds, including synthetic pyrethroid insecticides. This document details the experimental protocols and data derived from various analytical techniques, offering a foundational resource for researchers and professionals in organic synthesis and drug development.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures and for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and widely used technique for the analysis of this compound and its related compounds. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. Detection is commonly performed using a UV detector, leveraging the aromatic nature of the molecule which allows for strong UV absorbance.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient elution may be used for complex mixtures) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm[1] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Run: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and the sample solution.

-

Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry. In GC-MS analysis, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (223.23 g/mol ).[2] Fragmentation patterns can provide further structural information.

Table 2: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-400 amu |

| Transfer Line Temperature | 280 °C |

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Run: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated based on its boiling point and interaction with the stationary phase.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized and fragmented.

-

Data Analysis: The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, is used for identification.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound, providing information about its functional groups and overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar structures.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Technique | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.0 |

| ¹³C NMR | Carbonyl Carbon (C=O) | 180 - 190 |

| Nitrile Carbon (C≡N) | 115 - 125 | |

| Aromatic Carbons (Ar-C) | 110 - 160 | |

| Ether-linked Aromatic Carbon (C-O) | 155 - 165 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1200 - 1260 |

Integrated Analytical Approach

A comprehensive characterization of this compound typically involves an integrated approach, where the strengths of different analytical techniques are combined to provide a complete picture of the compound's identity, purity, and structure.

References

3-Phenoxybenzoyl cyanide safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Phenoxybenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various commercial products, most notably synthetic pyrethroid insecticides.[1] Its chemical structure, featuring a benzoyl group with a phenoxy substituent and a cyanide functional group, makes it a versatile building block in organic synthesis.[1] However, the presence of the cyanide moiety necessitates stringent safety protocols and a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, intended for use by professionals in research and development.

Hazard Identification and Classification

This compound is a highly hazardous substance with the potential for severe health effects. The primary hazards are associated with its acute toxicity upon inhalation, ingestion, and dermal contact.

GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled.[2] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[3] |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation.[4] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life.[5] |

Physical and Chemical Properties

| Property | Value | Source Compound |

| Molecular Formula | C₁₄H₉NO₂ | This compound[6][7][8][9][10] |

| Molecular Weight | 223.23 g/mol | This compound[1][7][8][9][10] |

| CAS Number | 61775-25-5 | This compound[1][6][7][8][9][10] |

| Appearance | Orange viscous liquid (for a 70% solution in ether) | 3-Phenoxybenzaldehyde cyanohydrin[11] |

| Boiling Point | 399.8 °C at 760 mmHg | 3-Phenoxybenzaldehyde cyanohydrin[12] |

| Flash Point | 4 °C (for a 70% solution in ether) | 3-Phenoxybenzaldehyde cyanohydrin[11] |

| Density | 1.010 g/cm³ | Benzyl cyanide[2] |

| Vapor Pressure | 1.3 hPa @ 60 °C | Benzyl cyanide[2] |

| Water Solubility | Insoluble | Benzyl cyanide[2] |

| Storage Temperature | Room Temperature / 4°C | This compound[8] |

Toxicological Data

Detailed toxicological studies specifically for this compound are not available in the provided search results. The data below for Benzyl cyanide, a related nitrile, is presented to illustrate the potential high toxicity.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 270 mg/kg[2] |

| LD50 | Rabbit | Dermal | 270 mg/kg[2] |

| LC50 | Rat | Inhalation | 430 mg/m³ (2 h)[2] |

Mechanism of Toxicity: The toxicity of cyanide compounds is primarily due to the inhibition of mitochondrial cytochrome c oxidase, a key enzyme in cellular respiration.[13] This inhibition halts oxidative phosphorylation and ATP production, leading to cellular hypoxia and, in severe cases, rapid death.[13]

Below is a diagram illustrating the general mechanism of cyanide toxicity.

Caption: General mechanism of cyanide toxicity via inhibition of Cytochrome c Oxidase.

Experimental Protocols

Detailed experimental protocols for toxicological or safety studies on this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. Below are brief overviews of relevant protocols.

Protocol 1: Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity (LD50) of the substance.

-

Animal Model: Typically rats or mice, of a single sex.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered in a single dose by gavage.

-

A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

The LD50 is calculated based on the mortality data.

-

Protocol 2: Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity (LD50) of the substance.

-

Animal Model: Typically rats, rabbits, or guinea pigs.

-

Procedure:

-

A designated area of the animal's skin is shaved.

-

The substance is applied uniformly to the shaved area and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

The LD50 is calculated based on the mortality data.

-

Protocol 3: Skin Corrosion/Irritation (Based on OECD Guideline 404)

-

Objective: To determine the potential of the substance to cause skin corrosion or irritation.

-

Animal Model: Typically albino rabbits.

-

Procedure:

-

A small amount of the substance is applied to a small area of shaved skin.

-

The treated area is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The severity of the reactions is scored, and the substance is classified accordingly.

-

Handling and Storage Precautions

Due to its high toxicity, this compound must be handled with extreme care in a controlled laboratory environment.

Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][14]

-

A safety shower and eyewash station must be readily accessible.[3]

Personal Protective Equipment (PPE):

-

Gloves: Double gloving with nitrile rubber gloves is recommended.[14] For prolonged contact or spill cleanup, heavier, chemical-resistant gloves (e.g., neoprene or butyl rubber) should be used.[15][16]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[14]

-

Skin and Body Protection: A lab coat must be worn.[16] For tasks with a higher risk of splashing, a chemical-resistant apron is also recommended.[17]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials, particularly acids and strong oxidizing agents, to prevent the release of highly toxic hydrogen cyanide gas.[2][17]

-

The storage area should be secure and accessible only to authorized personnel.[4]

The following diagram outlines a safe handling workflow for this compound.

References

- 1. This compound | 61775-25-5 | Benchchem [benchchem.com]

- 2. fishersci.de [fishersci.de]

- 3. biosynth.com [biosynth.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. echemi.com [echemi.com]

- 8. usbio.net [usbio.net]

- 9. scbt.com [scbt.com]

- 10. calpaclab.com [calpaclab.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Cas 52315-06-7,3-PHENOXYBENZALDEHYDE CYANOHYDRIN | lookchem [lookchem.com]

- 13. disaster.org.tw [disaster.org.tw]

- 14. lsuhsc.edu [lsuhsc.edu]

- 15. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 16. ehs.unm.edu [ehs.unm.edu]

- 17. uwindsor.ca [uwindsor.ca]

The Chemical Reactivity of the Nitrile Group in 3-Phenoxybenzoyl Cyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzoyl cyanide, a key intermediate in the synthesis of synthetic pyrethroid insecticides, possesses a rich and versatile chemical reactivity profile centered around its nitrile and carbonyl functionalities. This technical guide provides a comprehensive overview of the chemical behavior of the nitrile group in this molecule, offering insights into its hydrolysis, reduction, cycloaddition, and nucleophilic addition reactions. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and agrochemical development.

Physicochemical Properties and Spectroscopic Data

This compound is a solid with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol .[1][2][3][4][5] While experimental spectroscopic data is not extensively published, the expected spectral characteristics can be predicted based on its structure and data from related compounds.

| Property | Value |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| Appearance | Solid |

| CAS Number | 61775-25-5 |

Table 1: Physicochemical Properties of this compound

| Technique | Functional Group | Expected Chemical Shift / Absorption Range |

| ¹³C NMR | Carbonyl (C=O) | 160–185 ppm |

| Nitrile (C≡N) | ~117 ppm | |

| Aromatic (C=C) | 115–140 ppm | |

| ¹H NMR | Aromatic (Ar-H) | 7.0–8.0 ppm |

| IR Spectroscopy | Nitrile (C≡N) Stretch | 2200–2260 cm⁻¹ |

| Carbonyl (C=O) Stretch | 1680–1700 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 223 |

Table 2: Predicted Spectroscopic Data for this compound [1]

Synthesis of this compound and its Precursor

The primary route to this compound involves the cyanation of 3-phenoxybenzoyl chloride. The precursor, 3-phenoxybenzoic acid, can be converted to the acid chloride using standard reagents like thionyl chloride or oxalyl chloride.[6][7]

Experimental Protocol: Synthesis of 3-Phenoxybenzoyl Chloride[6][7]

-

To a solution of 3-phenoxybenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.1 equivalents) dropwise at room temperature.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature until gas evolution ceases (typically 1-2 hours).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3-phenoxybenzoyl chloride, which can be used in the next step without further purification. A yield of approximately 53% has been reported for a similar procedure.[7]

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-phenoxybenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent like acetonitrile or dichloromethane.

-

Add a cyanide source such as potassium cyanide or sodium cyanide (1.1-1.5 equivalents). A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction.

-

Stir the mixture vigorously at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Chemical Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of derivatives.

Hydrolysis

The hydrolysis of the nitrile group in this compound can be performed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-phenoxybenzoic acid. This reaction is a fundamental transformation in organic synthesis.[1]

-

Suspend this compound (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3-phenoxybenzoic acid by recrystallization.

-

Dissolve this compound (1 equivalent) in an alcoholic solvent and add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-phenoxybenzoic acid.

| Reagents and Conditions | Product | Reported Yield |

| Aqueous HCl, reflux | 3-Phenoxybenzoic Acid | Data not available |

| Aqueous NaOH, reflux, then acid workup | 3-Phenoxybenzoic Acid | Data not available |

Table 3: Hydrolysis of this compound

Reduction

The nitrile group can be reduced to a primary amine, 3-phenoxybenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde, although this can be challenging to control in the presence of the ketone.

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it with THF or diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-phenoxybenzylamine.

| Reagents and Conditions | Product | Reported Yield |

| 1. LiAlH₄, THF, reflux2. H₂O workup | 3-Phenoxybenzylamine | Data not available |

Table 4: Reduction of this compound

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. For instance, in [3+2] cycloadditions with azides, it can form tetrazole derivatives. While specific examples with this compound are not widely reported, the general reactivity of aroyl cyanides suggests this possibility.

-

Dissolve this compound (1 equivalent) and an organic azide (1-1.2 equivalents) in a suitable solvent such as toluene or DMF.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours to overnight.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the corresponding tetrazole derivative.

Nucleophilic Addition (Grignard and Organolithium Reagents)

Organometallic reagents, such as Grignard and organolithium reagents, can add to the electrophilic carbon of the nitrile group. This reaction, followed by hydrolysis, is a common method for the synthesis of ketones.

-

Prepare a solution of the Grignard reagent (e.g., phenylmagnesium bromide) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

To a solution of this compound (1 equivalent) in anhydrous ether at 0 °C under an inert atmosphere, add the Grignard reagent solution (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The intermediate imine is then hydrolyzed by treatment with aqueous acid (e.g., HCl) to yield the corresponding ketone.

| Reagents and Conditions | Product | Reported Yield |

| 1. R-MgX, Et₂O or THF2. H₃O⁺ | Ketone (R-CO-Ar) | Data not available |

Table 5: Reaction of this compound with Grignard Reagents

Biological Significance and Applications

The primary application of this compound lies in its role as a crucial precursor for the synthesis of Type II pyrethroid insecticides, such as deltamethrin, cypermethrin, and fenvalerate.[1] The introduction of the α-cyano group in the alcohol moiety of these insecticides significantly enhances their insecticidal activity.[1] These pyrethroids act as potent neurotoxins in insects by targeting voltage-gated sodium channels.[1]

Beyond its role in insecticide synthesis, the metabolites of pyrethroids, including 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol, have been studied for their potential biological activities. One study found that these two metabolites do not exhibit estrogenic activity. Further research into the broader pharmacological profile of this compound and its derivatives could unveil novel applications in drug discovery.

Conclusion

This compound is a versatile synthetic intermediate with a rich chemical reactivity profile centered on its nitrile group. This guide has provided an in-depth overview of its synthesis, physicochemical properties, and the key reactions of its nitrile functionality, including hydrolysis, reduction, cycloaddition, and nucleophilic additions. The detailed experimental protocols and reaction pathways presented herein are intended to be a valuable resource for chemists engaged in the synthesis and modification of this important class of compounds, facilitating further exploration of their potential in agrochemical and pharmaceutical research.

References

Methodological & Application

Application Notes: Synthesis and Utility of 3-Phenoxybenzoyl Cyanide

Introduction

3-Phenoxybenzoyl cyanide is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of synthetic pyrethroid insecticides.[1] Pyrethroids are a major class of agrochemicals valued for their high efficacy against a broad spectrum of insect pests and greater photostability compared to natural pyrethrins.[1] The molecular structure of this compound serves as a crucial building block for the alcohol moiety of several potent insecticides, including fenvalerate, deltamethrin, and cypermethrin.[1] Specifically, it is a direct precursor to α-cyano-3-phenoxybenzyl alcohol, the key component that is esterified to produce the final insecticidal products.[1] The presence of the α-cyano group is a critical factor that enhances the insecticidal activity of the final pyrethroid.[1]

The synthesis of this aroyl cyanide from its corresponding acyl chloride is a fundamental transformation in organic chemistry, typically achieved through nucleophilic substitution. This document provides detailed protocols for this conversion, summarizes key reaction data, and illustrates the experimental workflow and reaction mechanism.

Chemical Reaction Scheme

The overall reaction involves the substitution of the chloride atom in 3-phenoxybenzoyl chloride with a cyanide group.

Figure 1. General reaction for the synthesis of this compound from 3-phenoxybenzoyl chloride.

Experimental Protocols

Two primary methods for the cyanation of aroyl chlorides are presented below. The first is a well-established method using copper(I) cyanide, adapted from a procedure for benzoyl cyanide.[2] The second is an alternative approach utilizing sodium cyanide with a catalyst in a high-boiling solvent.[3]

Protocol 1: Cyanation using Copper(I) Cyanide (Solvent-Free)

This protocol is adapted from the robust method for synthesizing benzoyl cyanide, which involves the direct reaction of the acyl chloride with copper(I) cyanide at elevated temperatures.[2]

Materials and Equipment:

-

3-Phenoxybenzoyl chloride

-

Copper(I) cyanide (CuCN), dried

-

500 mL distilling flask

-

Thermometer

-

Heating mantle or oil bath

-

Distillation apparatus (air-cooled condenser, receiving flask)

-

Vacuum source for distillation (optional)

-

Fume hood

Procedure:

-

Reagent Preparation: Ensure the copper(I) cyanide is thoroughly dried in an oven at 110°C for at least 3 hours before use.[2]

-

Reaction Setup: In a 500 mL distilling flask, place 1.2 molar equivalents of dried copper(I) cyanide. To this, add 1.0 molar equivalent of 3-phenoxybenzoyl chloride.

-

Heating: Swirl the flask to ensure the acyl chloride moistens the copper(I) cyanide powder. Place the flask in a heating mantle or oil bath preheated to approximately 150°C.

-

Reaction: Increase the temperature of the bath to 210-230°C and maintain this temperature for 1.5 to 2 hours.[2] During the heating period, it is crucial to ensure thorough mixing. If a magnetic stirrer is not feasible due to the solid, carefully remove the flask from the heat source and swirl the contents vigorously every 15-20 minutes. (Caution: Perform this step with extreme care in a fume hood).

-

Distillation: After the reaction period, assemble the flask for distillation. An air-cooled condenser is typically sufficient.[2]

-

Purification: Slowly increase the bath temperature to initiate distillation of the crude this compound. The product can be further purified by fractional distillation, ideally under reduced pressure, to yield the pure aroyl cyanide.

Safety Precautions:

-

All operations must be conducted in a well-ventilated fume hood.

-

Copper(I) cyanide and hydrogen cyanide (which can be formed in trace amounts) are highly toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Have a cyanide antidote kit and trained personnel available. All cyanide-contaminated waste must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide under basic conditions) before disposal according to institutional guidelines.

Protocol 2: Cyanation using Sodium Cyanide with a Copper(I) Cyanide Catalyst

This method utilizes a less-toxic bulk cyanide source (sodium cyanide) with a catalytic amount of copper(I) cyanide in a high-boiling inert solvent.[3]

Materials and Equipment:

-

3-Phenoxybenzoyl chloride

-

Sodium cyanide (NaCN), dried

-

Copper(I) cyanide (CuCN)

-

o-Dichlorobenzene (or another high-boiling inert solvent)

-

Three-neck flask equipped with a mechanical stirrer, condenser, and thermometer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a three-neck flask, add sodium cyanide (0.9-1.0 molar equivalent), copper(I) cyanide (0.03 molar equivalent), and o-dichlorobenzene.

-

Dehydration: Heat the mixture to distill off a small portion of the solvent to ensure anhydrous conditions.[3]

-

Reagent Addition: Cool the mixture and add 3-phenoxybenzoyl chloride (1.0 molar equivalent).

-

Reaction: Heat the reaction mixture to 180-210°C with vigorous stirring for 2-4 hours.[3] Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

-

Workup: After the reaction is complete, cool the mixture and filter to remove the salt residue. The filter cake should be washed with a small amount of fresh solvent.

-

Purification: The this compound can be isolated from the filtrate by vacuum distillation.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Phenoxybenzoyl chloride | 35216-27-4 | C₁₃H₉ClO₂ | 232.66 |

| This compound | 61775-25-5 | C₁₄H₉NO₂ | 223.23[4] |

| Copper(I) Cyanide | 544-92-3 | CuCN | 89.56 |

| Sodium Cyanide | 143-33-9 | NaCN | 49.01 |

Table 2: Comparison of Synthetic Protocols for Aroyl Cyanides

| Cyanide Source | Catalyst / Co-reagent | Solvent | Temperature (°C) | Reported Yield | Source |

| Cuprous Cyanide | None | None | 220–230 | 60–65% ¹ | [2] |

| Sodium Cyanide | Copper(I) Cyanide | o-Dichlorobenzene | 210 | 82–88% ¹ | [3] |

| K₄[Fe(CN)₆] | Pd(OAc)₂ | N/A | N/A | Good to Excellent ² | [5] |

| Sodium Cyanide | None | Ethanol / Water | Reflux | 91% ³ | [6] |

¹ Yield reported for the synthesis of benzoyl cyanide. ² General method for aryl bromides. ³ Yield reported for the synthesis of m-phenoxy-benzyl cyanide from m-phenoxy-benzyl chloride.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

References

- 1. This compound | 61775-25-5 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

Application Notes and Protocols: Formation of 3-Phenoxybenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism for the formation of 3-phenoxybenzoyl cyanide, a key intermediate in the synthesis of various commercial products, including synthetic pyrethroid insecticides.[1] This document outlines the prevalent synthetic pathway, a detailed experimental protocol, and relevant chemical data.

Introduction

This compound, a member of the aroyl cyanide class, is characterized by a cyanide group attached to the carbonyl carbon of a 3-phenoxybenzoyl moiety.[1] Its primary significance lies in its role as a precursor to the alcohol moiety of several potent pyrethroid insecticides.[1] The synthesis of this compound is a critical step in the production of these agrochemicals. Understanding the reaction mechanism and experimental parameters is crucial for optimizing its production and for the development of new synthetic methodologies.

Reaction Mechanism: Nucleophilic Acyl Substitution

The most common and effective method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 3-phenoxybenzoyl chloride and a cyanide salt. This reaction proceeds via a well-established addition-elimination mechanism.

Step 1: Nucleophilic Attack The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-phenoxybenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the elimination of the chloride ion, which is a good leaving group. The final product is this compound.

Experimental Protocols

This section details the necessary protocols for the synthesis of the precursor, 3-phenoxybenzoyl chloride, and the subsequent formation of this compound.

Protocol 1: Synthesis of 3-Phenoxybenzoyl Chloride

Materials:

-

3-Phenoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or toluene

-

Rotary evaporator

-

Standard glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenoxybenzoic acid in an excess of thionyl chloride or in an anhydrous solvent like dichloromethane if using oxalyl chloride.

-

If using oxalyl chloride, add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride or solvent and oxalyl chloride by distillation under reduced pressure using a rotary evaporator.

-

To ensure complete removal of volatile impurities, co-evaporate the residue with an anhydrous solvent like toluene.

-

The resulting crude 3-phenoxybenzoyl chloride, typically a liquid, can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aroyl cyanides.

Materials:

-

3-Phenoxybenzoyl chloride

-

Cuprous cyanide (CuCN) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

Filtration apparatus

-

Rotary evaporator

Procedure using Cuprous Cyanide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add dried cuprous cyanide.

-

Add anhydrous solvent (e.g., acetonitrile or toluene) followed by 3-phenoxybenzoyl chloride.

-

Heat the reaction mixture to a temperature range of 150-230°C with vigorous stirring. The exact temperature and reaction time will need to be optimized. A general procedure for benzoyl cyanide suggests heating at 220-230°C for 1.5 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., toluene) and filter to remove the inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or crystallization.

Procedure using Potassium Hexacyanoferrate(II):

-

In a round-bottom flask, dissolve 3-phenoxybenzoyl chloride in anhydrous DMF.

-

Add potassium hexacyanoferrate(II) along with catalysts such as silver iodide (AgI), polyethylene glycol (PEG-400), and potassium iodide (KI).

-

Stir the reaction mixture at room temperature. General procedures for aroyl chlorides suggest that the reaction is typically complete in less than ten hours.[1]

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the this compound by column chromatography or crystallization.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Source(s) |

| CAS Number | 61775-25-5 | [1][3][4][5] |

| Molecular Formula | C₁₄H₉NO₂ | [1][3][4] |

| Molecular Weight | 223.23 g/mol | [1][3][4] |

| Appearance | Yellow crystals | [1] |

| Melting Point | 71.8-72.5 °C | [1] |

| ¹H NMR (Predicted) | 7.0–8.0 ppm (m, Ar-H) | [1] |

| ¹³C NMR (Predicted) | ~117 ppm (C≡N), 115–140 ppm (Ar-C), 160–185 ppm (C=O) | [1] |

| IR (Predicted) | 2200-2240 cm⁻¹ (C≡N stretch), ~1680 cm⁻¹ (C=O stretch) | [1] |

Table 2: Summary of Reaction Conditions for Aroyl Cyanide Synthesis

| Precursor | Cyanide Source | Catalysts/Reagents | Solvent | Temperature | Yield Range | Source(s) |

| Aroyl Chlorides | K₄[Fe(CN)₆] | AgI, PEG-400, KI | DMF | Room Temperature | 64-89% | [1] |

| Benzoyl Chloride | CuCN | None | Neat | 220-230°C | 60-65% | [2] |

Note: The yields presented are for general aroyl cyanides and benzoyl cyanide. The optimal conditions and yield for this compound may vary and require experimental optimization.

Mandatory Visualizations

Diagram 1: Overall Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Reaction Mechanism of Cyanation

Caption: Mechanism of nucleophilic acyl substitution for cyanide formation.

References

Application of 3-Phenoxybenzoyl Cyanide Precursors in Pyrethroid Insecticide Synthesis

Abstract

Type II pyrethroid insecticides are a critical class of synthetic pesticides used extensively in agriculture and public health for their high efficacy and selective toxicity. A key structural feature of these compounds is the α-cyano-3-phenoxybenzyl alcohol moiety, which is responsible for their potent neurotoxic effects on insects. The industrial synthesis of these vital insecticides, including deltamethrin, cypermethrin, and lambda-cyhalothrin, heavily relies on the use of 3-phenoxybenzoyl cyanide or its immediate precursor, 3-phenoxybenzaldehyde, for the formation of this essential cyanohydrin intermediate. This document provides detailed application notes on the synthetic pathways and experimental protocols for utilizing these precursors in the production of commercially significant pyrethroid insecticides.

Introduction

The development of synthetic pyrethroids revolutionized pest control by offering photostable and more potent alternatives to natural pyrethrins. Type II pyrethroids, distinguished by an α-cyano group on the 3-phenoxybenzyl alcohol moiety, exhibit enhanced insecticidal activity. The synthesis of this crucial alcohol component, (S)-α-cyano-3-phenoxybenzyl alcohol, is a pivotal step in the overall production of these insecticides.

The common and industrially scalable approach involves the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as sodium cyanide, to form the corresponding cyanohydrin (α-cyano-3-phenoxybenzyl alcohol). This intermediate is then esterified with a suitable acid chloride, typically a derivative of cyclopropanecarboxylic acid, to yield the final pyrethroid product. One-pot synthesis methods, where the cyanohydrin formation and subsequent esterification occur in the same reaction vessel, are often employed to streamline the process and improve efficiency.

Synthetic Pathways and Logical Relationships

The general synthetic workflow for the production of Type II pyrethroids from 3-phenoxybenzaldehyde is depicted below. This pathway highlights the key transformations from the aldehyde precursor to the final esterified insecticide.

Caption: General synthetic pathway for Type II pyrethroids.

Quantitative Data Summary

The efficiency of pyrethroid synthesis is influenced by various factors including the choice of catalyst, solvent, and reaction conditions. The following tables summarize key quantitative data from representative synthetic protocols.

Table 1: Synthesis of α-Cyano-3-phenoxybenzyl Alcohol

| Precursor | Cyanide Source | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

| m-Phenoxybenzaldehyde | Sodium Metabisulfite / Sodium Cyanide | Isopropyl ether / Water | - | 97.6 | 98.0 | [1] |

| m-Phenoxybenzaldehyde | Sodium Cyanide | Water / Ethyl Acetate | - | - | - | [1] |

Table 2: Synthesis of Pyrethroid Insecticides

| Target Pyrethroid | Precursors | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

| Cypermethrin | 3-Phenoxybenzaldehyde, DV-Acid Chloride, Sodium Cyanide | n-Hexane | Diethylammonium ethanol based ammonium chloride | 99.5 | 98.1 | [2] |

| α-Cyano-3-phenoxybenzyl Ester | 3-Phenoxybenzaldehyde, DV-Acid Chloride, Sodium Cyanide | Tetrahydrofuran / Water | - | 95.5 | - | [3] |

| Lambda-Cyhalothrin | 3-Phenoxy-4-fluoro-benzaldehyde, Dichloro chrysanthemum acyl chloride, Sodium Cyanide | n-Hexane | Methyl trioctyl ammonium chloride | >99.0 (crude) | >95.0 | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and final pyrethroid products.

Protocol 1: Synthesis of α-Cyano-3-phenoxybenzyl Alcohol

This protocol is adapted from a patented procedure for the synthesis of the key cyanohydrin intermediate.[1]

Materials:

-

m-Phenoxybenzaldehyde

-

Sodium metabisulfite

-

Sodium cyanide

-

Isopropyl ether

-

Methanol

-

Water

-

Ethyl acetate

Procedure:

-

A solution of 200 g of sodium metabisulfite in 800 ml of water is added to a solution of 200 g of m-phenoxy-benzaldehyde in 800 ml of isopropyl ether.

-

250 ml of methanol is added, and the mixture is stirred for 3 hours.

-

The mixture is vacuum filtered, and the recovered precipitate is washed with a 1:1 water-methanol mixture and then with isopropyl ether.

-

The precipitate is dried to obtain the bisulfite adduct of m-phenoxy-benzaldehyde.

-

A solution of 0.765 kg of sodium cyanide in 3.8 liters of water is added with stirring at 5°C to a suspension of the bisulfite adduct.

-

The mixture is stirred for 2 hours at 5°C and then filtered.

-

100 ml of water and 100 ml of ethyl acetate are added to the filtrate, stirred, and decanted.

-

The aqueous phase is extracted with 100 ml of ethyl acetate.

-

The combined organic extracts are washed with water, dried, and evaporated to dryness under reduced pressure to yield α-cyano-3-phenoxybenzyl alcohol.

Protocol 2: One-Pot Synthesis of Cypermethrin

This protocol describes a streamlined, one-pot synthesis of Cypermethrin, a widely used pyrethroid insecticide.[2]

Materials:

-

3-Phenoxybenzaldehyde (98.5% purity)

-

DV-acid chloride (98% purity)

-

Sodium cyanide

-

Diethylammonium ethanol based ammonium chloride (Phase Transfer Catalyst)

-

n-Hexane

-

Water

Procedure:

-

In a reaction vessel, add 65 g of water and 11.5 g of sodium cyanide. Stir until the sodium cyanide is fully dissolved.

-

Add 0.02 g of the phase transfer catalyst (diethylammonium ethanol based ammonium chloride).

-

Add 37.5 g of 3-phenoxybenzaldehyde and 50 mL of n-hexane.

-

Stir the mixture for 30 minutes at 25-30°C.

-

Cool the reaction mixture to 16°C with stirring.

-

Add 44 g of DV-acid chloride. The temperature will rise to approximately 20 ± 3°C.

-

Maintain this temperature and monitor the reaction until the mass content of 3-phenoxybenzaldehyde is ≤ 0.1%.

-

Once the reaction is complete, stir for an additional 10 minutes and then allow the layers to separate.

-

Remove the lower aqueous layer (waste water).

-

Wash the upper organic layer twice with water.

-

Remove the solvent (n-hexane) under vacuum to obtain the final cypermethrin product.

Caption: Experimental workflow for one-pot Cypermethrin synthesis.

Conclusion

The synthetic route to Type II pyrethroid insecticides via 3-phenoxybenzaldehyde and its cyanohydrin derivative is a well-established and efficient industrial process. The use of one-pot methodologies and phase transfer catalysts has further optimized these syntheses, leading to high yields and purities of the final products. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field of agrochemical development and manufacturing. Further research into novel catalysts and green solvent systems could lead to even more sustainable and cost-effective production methods for this important class of insecticides.

References

Synthesis of Fenvalerate Utilizing a 3-Phenoxybenzaldehyde-Derived Cyanohydrin Intermediate

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the pyrethroid insecticide Fenvalerate. The synthesis is based on the esterification of the cyanohydrin derived from 3-phenoxybenzaldehyde and sodium cyanide with 2-(4-chlorophenyl)-3-methylbutyryl chloride. This method, often referred to as a one-pot synthesis, is an efficient route to obtaining Fenvalerate. Included are the reaction pathway, a detailed experimental protocol, and a summary of expected yields and purity.

Introduction

Fenvalerate is a widely used synthetic pyrethroid insecticide effective against a broad spectrum of pests.[1] It functions as a sodium channel modulator, exhibiting both contact and stomach action.[2] Chemically, Fenvalerate is the α-cyano-3-phenoxybenzyl ester of 2-(4-chlorophenyl)-3-methylbutyric acid.[3] The molecule contains two chiral centers, resulting in four stereoisomers with varying insecticidal activity.[1][2][4] The (S,S) isomer, known as esfenvalerate, exhibits the highest insecticidal efficacy.[1][2] The synthesis described herein utilizes the reaction of 2-(4-chlorophenyl)-3-methylbutyryl chloride with the cyanohydrin intermediate formed from 3-phenoxybenzaldehyde and sodium cyanide.[2][5] This intermediate, cyano(3-phenoxyphenyl)methanol, is often referred to in the context of its precursor, 3-phenoxybenzoyl cyanide, a key building block for various pyrethroids.[6]

Reaction Pathway & Mechanism

The synthesis of Fenvalerate proceeds via a one-pot reaction where 3-phenoxybenzaldehyde reacts with sodium cyanide to form a cyanohydrin intermediate. This intermediate is then acylated in situ by 2-(4-chlorophenyl)-3-methylbutyryl chloride to yield Fenvalerate.[2][5] Triethylamine is often used as a catalyst in this process.[5]

The reaction can be summarized as follows:

-

Formation of the Cyanohydrin: 3-phenoxybenzaldehyde reacts with sodium cyanide in the presence of a catalyst to form the cyanohydrin, cyano(3-phenoxyphenyl)methanol.

-

Esterification: The cyanohydrin intermediate then undergoes esterification with 2-(4-chlorophenyl)-3-methylbutyryl chloride to produce Fenvalerate.

Experimental Protocol

This protocol is adapted from established synthetic methods.[5][7]

Materials:

-

3-Phenoxybenzaldehyde (98.5%)

-

Sodium Cyanide (97%)

-

2-(4-chlorophenyl)-3-methylbutyryl chloride

-

Triethylamine

-

Toluene

-

Water

-

Three-necked reaction flask

-

Stirring apparatus

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a three-necked reaction flask equipped with a stirrer and a dropping funnel, dissolve 98.5% 3-phenoxybenzaldehyde (24.73g) and 97% sodium cyanide (6.06g) in a mixture of water and toluene.

-

Add a catalytic amount of triethylamine to the mixture.

-

While stirring, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mmol) dropwise to the reaction mixture.

-

Maintain the reaction at room temperature and allow it to proceed overnight with continuous stirring.

-

After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water to remove any remaining salts.

-

Evaporate the solvent from the organic layer under reduced pressure to obtain the crude Fenvalerate product.

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of Fenvalerate using the described method.[5]

| Parameter | Value |

| Purity of Fenvalerate | 96.0% |

| Yield of Fenvalerate | 99.1% |

Diagrams

Caption: Experimental workflow for the synthesis of Fenvalerate.

Caption: Reaction pathway for the synthesis of Fenvalerate.

References

- 1. Fenvalerate - Wikipedia [en.wikipedia.org]

- 2. Fenvalerate (Ref: OMS 2000) [sitem.herts.ac.uk]

- 3. Fenvalerate | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fenvalerate (UK PID) [inchem.org]

- 5. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]

- 6. This compound | 61775-25-5 | Benchchem [benchchem.com]

- 7. CN102675149A - Preparation method of fenvalerate - Google Patents [patents.google.com]

Application of 3-Phenoxybenzoyl Cyanide in the Synthesis of Deltamethrin: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamethrin, a highly effective synthetic pyrethroid insecticide, is synthesized through a multi-step process where the stereochemistry of the molecule is crucial for its potent biological activity. A key intermediate in a highly efficient chemo-enzymatic synthesis route is derived from 3-phenoxybenzoyl cyanide. This intermediate, (S)-α-cyano-3-phenoxybenzyl alcohol, provides the essential chiral alcohol moiety for the final esterification step. This document provides detailed application notes and experimental protocols for the synthesis of deltamethrin, with a focus on the formation of this critical intermediate and its subsequent conversion to the final product. The protocols outlined herein describe a robust pathway that includes the formation of a racemic cyanohydrin acetate, its enzymatic resolution to isolate the desired (S)-enantiomer, and the final esterification to yield deltamethrin.

Introduction

Deltamethrin is a powerful insecticide widely used in agriculture and public health for the control of a broad range of insect pests.[1] Its insecticidal efficacy is largely attributed to its specific stereochemical configuration, particularly the (S)-configuration at the α-cyano position of the alcohol moiety.[2][3] The synthesis of deltamethrin can be achieved through various routes, with the chemo-enzymatic approach offering a highly stereoselective and efficient method for obtaining the optically pure (S)-α-cyano-3-phenoxybenzyl alcohol intermediate. This intermediate is formed from 3-phenoxybenzaldehyde via a cyanohydrin derivative. This document details the application of this synthetic strategy, providing comprehensive protocols for each key transformation.

Overall Synthesis Pathway

The synthesis of deltamethrin from 3-phenoxybenzaldehyde via the this compound intermediate pathway involves four primary stages:

-

Formation of Racemic α-Cyano-3-phenoxybenzyl Acetate: 3-Phenoxybenzaldehyde undergoes a reaction with a cyanide source and an acetylating agent to produce the racemic acetate of the corresponding cyanohydrin.

-

Enzymatic Resolution: The racemic acetate is subjected to an enantioselective transesterification catalyzed by a lipase. This step yields the desired (S)-α-cyano-3-phenoxybenzyl alcohol and the unreacted (R)-α-cyano-3-phenoxybenzyl acetate.

-

Racemization of the (R)-enantiomer: To optimize the overall yield, the undesired (R)-acetate is racemized and can be recycled back into the enzymatic resolution step.

-

Esterification: The optically pure (S)-α-cyano-3-phenoxybenzyl alcohol is esterified with (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride) to form the final product, deltamethrin.

The overall workflow of this synthesis is depicted in the following diagram:

Caption: Overall workflow for the synthesis of Deltamethrin.

Quantitative Data Summary

The table below summarizes key quantitative data for each step of the deltamethrin synthesis process.

| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Purity / Enantiomeric Excess (ee) | Reference(s) |

| 1. Racemic Acetate Formation | 3-Phenoxybenzaldehyde, Sodium Cyanide, Acetic Anhydride | Phase Transfer Catalyst | Toluene/Water | 0–5 | ~75 | >95% (Purity) | [4] |

| 2. Enzymatic Resolution | Racemic α-Cyano-3-phenoxybenzyl Acetate, n-Butanol | Immobilized Lipase (Pseudomonas sp.) | Diisopropyl Ether | Room Temp. | ~46 (of a theoretical max of 50) | >96% (ee of S-alcohol) | [4] |

| 3. Racemization of (R)-Acetate | (R)-α-Cyano-3-phenoxybenzyl Acetate | Triethylamine | Diisopropyl Ether/Toluene | Room Temp. | High | Racemic | [4] |

| 4. Esterification | (S)-α-Cyano-3-phenoxybenzyl Alcohol, DV-Acid Chloride | Pyridine | Benzene | 15–20 | Good to High | >98% (Purity) | [5] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic α-Cyano-3-phenoxybenzyl Acetate

This protocol outlines the synthesis of the racemic acetate intermediate from 3-phenoxybenzaldehyde.

Materials:

-

3-Phenoxybenzaldehyde (m-PBA)

-

Sodium Cyanide (NaCN)

-

Acetic Anhydride

-

Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

Toluene

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Reaction vessel equipped with a mechanical stirrer and cooling system

Procedure:

-